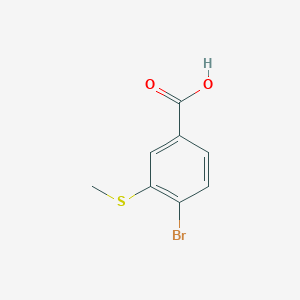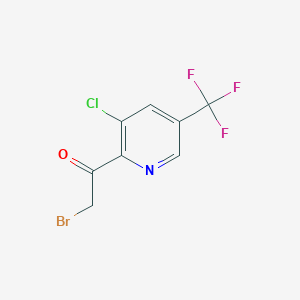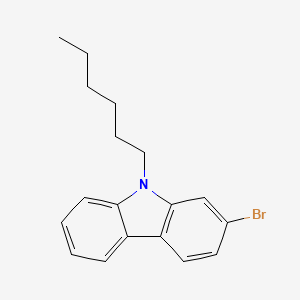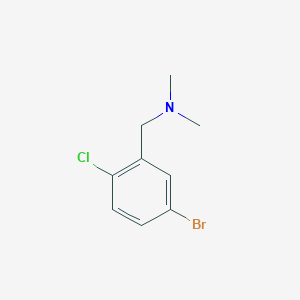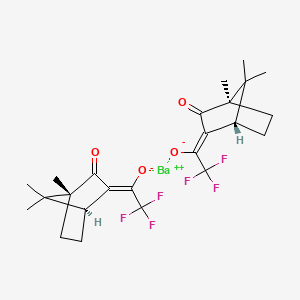
Barium D-3-trifluoroacetylcamphorate
Übersicht
Beschreibung
Barium D-3-trifluoroacetylcamphorate is a chemical compound with the molecular formula C24H28BaF6O4 and a molecular weight of 631.82 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its unique structure, which includes a barium ion complexed with D-3-trifluoroacetylcamphorate ligands.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Barium D-3-trifluoroacetylcamphorate typically involves the reaction of barium salts with D-3-trifluoroacetylcamphorate under controlled conditions. The exact synthetic route can vary, but a common method includes dissolving barium chloride in water and then adding D-3-trifluoroacetylcamphorate in an organic solvent such as ethanol. The reaction mixture is stirred and heated to facilitate the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. the principles of large-scale synthesis would involve similar reaction conditions as the laboratory methods, with additional steps for purification and quality control to ensure the compound meets research-grade standards .
Analyse Chemischer Reaktionen
Types of Reactions
Barium D-3-trifluoroacetylcamphorate can undergo various chemical reactions, including:
Substitution Reactions: The barium ion can be replaced by other metal ions in the presence of suitable ligands.
Complexation Reactions: It can form complexes with other ligands, altering its chemical properties.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents such as metal salts (e.g., sodium or potassium salts) in aqueous or organic solvents.
Complexation Reactions: Often require the presence of additional ligands and may involve heating or stirring to ensure complete reaction.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new metal complexes, while complexation reactions can result in multi-ligand complexes .
Wissenschaftliche Forschungsanwendungen
Barium D-3-trifluoroacetylcamphorate is used extensively in scientific research, particularly in:
Proteomics: As a reagent for the study of protein structures and interactions.
Coordination Chemistry: To explore the properties of metal-ligand complexes.
Material Science: In the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Barium D-3-trifluoroacetylcamphorate involves its ability to form stable complexes with various ligands. This property is utilized in proteomics to study protein-ligand interactions. The barium ion acts as a central metal ion, coordinating with the D-3-trifluoroacetylcamphorate ligands and other molecules, thereby influencing their chemical behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barium Acetylacetonate: Another barium complex used in coordination chemistry.
Barium Trifluoroacetate: Similar in containing barium and trifluoroacetate groups but differs in its overall structure and applications.
Uniqueness
Barium D-3-trifluoroacetylcamphorate is unique due to its specific ligand structure, which imparts distinct chemical properties and makes it particularly useful in proteomics research .
Eigenschaften
IUPAC Name |
barium(2+);(1Z)-2,2,2-trifluoro-1-[(1S,4R)-4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene]ethanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H15F3O2.Ba/c2*1-10(2)6-4-5-11(10,3)8(16)7(6)9(17)12(13,14)15;/h2*6,17H,4-5H2,1-3H3;/q;;+2/p-2/b2*9-7-;/t2*6-,11+;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSBEDXATSQGDM-XITIRWOJSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)[O-])C)C.[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C([C@@H](/C(=C(/[O-])\C(F)(F)F)/C1=O)CC2)(C)C.C[C@@]12C([C@@H](/C(=C(/[O-])\C(F)(F)F)/C1=O)CC2)(C)C.[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28BaF6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


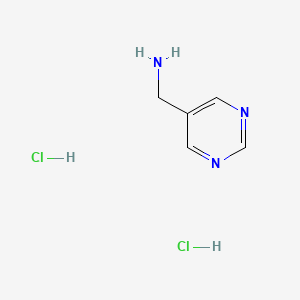
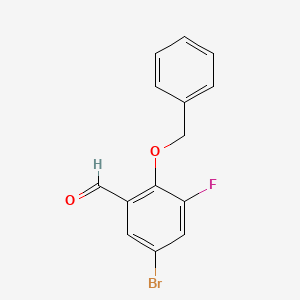
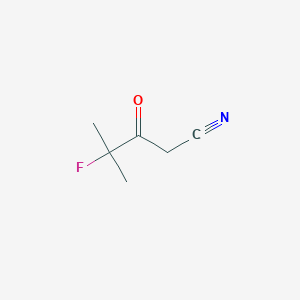

![1-[5-(bromomethyl)-1,2-oxazol-3-yl]ethan-1-one](/img/structure/B1380921.png)
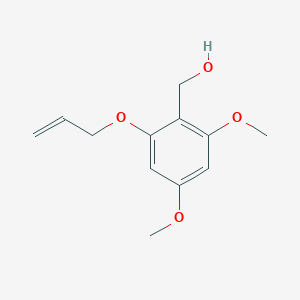
![tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride](/img/structure/B1380926.png)
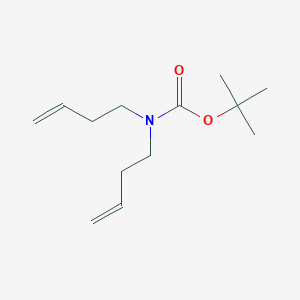
![2-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1380929.png)
